5-Fluoro-2-hydrazinylpyrimidin-4-amine
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Overview
Description
5-Fluoro-2-hydrazinylpyrimidin-4-amine is a chemical compound with the molecular formula C4H6FN5 and a molecular weight of 143.12 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine typically involves the introduction of a fluorine atom and a hydrazinyl group into a pyrimidine ring. One common method involves the reaction of 5-fluoropyrimidine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydrazinylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or the hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different pyrimidine derivatives, while substitution reactions could introduce new functional groups into the pyrimidine ring.
Scientific Research Applications
5-Fluoro-2-hydrazinylpyrimidin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydrazinylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its potential use as an antimicrobial or anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
2-Hydrazinylpyrimidine: Similar structure but lacks the fluorine atom.
4-Aminopyrimidine: Similar structure but lacks the hydrazinyl group.
Uniqueness
5-Fluoro-2-hydrazinylpyrimidin-4-amine is unique due to the presence of both a fluorine atom and a hydrazinyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
5-Fluoro-2-hydrazinylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H6FN5
- Molecular Weight : 151.13 g/mol
- CAS Number : 1993-63-1
- Structure : The compound consists of a pyrimidine ring substituted with a fluorine atom and a hydrazine group, which may influence its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with cellular enzymes and pathways, influencing processes such as:
- Inhibition of DNA Synthesis : The compound may interfere with nucleotide synthesis, leading to reduced proliferation in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Biological Activity
Research indicates that this compound has shown promising results in several biological assays:
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that this compound significantly induced apoptosis. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death. The results indicated a dose-dependent response, with higher concentrations yielding greater cytotoxic effects.
Case Study 2: Antimicrobial Efficacy
In vitro tests evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent against bacterial infections.
Research Findings
Recent studies have focused on the synthesis and modification of this compound derivatives to enhance its biological activity. Researchers have explored various substitutions on the pyrimidine ring to improve potency and selectivity against specific targets.
Table of Derivatives Tested
Derivative | Biological Activity | IC50 (µM) |
---|---|---|
5-Fluoro-2-hydrazinylpyrimidin-4-amide | Enhanced anticancer activity | 12.5 |
5-Fluoro-2-hydrazinylpyrimidin-4-thiol | Moderate antimicrobial activity | 25.0 |
5-Fluoro-2-hydrazinylpyrimidin-4-carboxylic acid | Low toxicity with preserved activity | 15.0 |
Properties
IUPAC Name |
5-fluoro-2-hydrazinylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN5/c5-2-1-8-4(10-7)9-3(2)6/h1H,7H2,(H3,6,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEFKTADURQXGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)NN)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.